molecular formula C21H20O10 B124050 Kaempferol-7-rhamnoside CAS No. 20196-89-8

Kaempferol-7-rhamnoside

Cat. No. B124050
CAS RN: 20196-89-8
M. Wt: 432.4 g/mol
InChI Key: HQNOUCSPWAGQND-GKLNBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol-7-rhamnoside is a natural product found in Bupleurum chinense, Annulohypoxylon squamulosum, and other organisms . It is a potent α-glucosidase activity inhibitor and is used for diabetes treatment .


Synthesis Analysis

Kaempferol-7-rhamnoside can be obtained through enzymatic catalysis . The hydrolysis of related compounds like Kae-7-O-glu and kae-3-O-rut by β-glucosidase and/or α-L-rhamnosidase can yield kaempferol .


Molecular Structure Analysis

The molecular formula of Kaempferol-7-rhamnoside is C21H20O10 . Its IUPAC name is 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one . The molecular weight is 432.4 g/mol .


Chemical Reactions Analysis

Kaempferol-7-rhamnoside has been shown to have anti-cancer properties . It acts on a range of intracellular as well as extracellular targets involved in the cell signaling pathways that regulate the hallmarks of cancer growth progressions like apoptosis, cell cycle, invasion or metastasis, angiogenesis, and inflammation .


Physical And Chemical Properties Analysis

Kaempferol-7-rhamnoside is a compound with the molecular formula C21H20O10 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antimicrobial Properties

Kaempferol and its associated compounds, including Kaempferol 7-O-rhamnoside, exhibit strong antibacterial activities . They have been found to be effective against different MRSA strains in vitro .

Antiviral Potential

Kaempferol compounds have shown effectiveness against both DNA and RNA viruses. They have been found to be effective against hepatitis B virus, viruses of the alphaherpesvirinae family, African swine fever virus, pseudorabies virus, feline SARS coronavirus, dengue fever virus, Japanese encephalitis virus, influenza virus, enterovirus 71, poliovirus, respiratory syncytial virus, human immunodeficiency virus, calicivirus, and chikungunya virus .

Anti-inflammatory and Antioxidative Effects

Kaempferol can control cancer through its antioxidative/antinitrosative and anti-inflammatory potential. It works by restoring the cell redox hemostasis by inhibiting the NF-κB pathway and up-regulating the Nrf2 transcriptional pathway .

Inhibition of PD-1/PD-L1 Interaction

Kaempferol 7-O-rhamnoside has been found to inhibit PD-1/PD-L1 protein–protein interaction (PPI) in vitro . This suggests that it could be developed as a potent small molecule inhibitor for PD-1/PD-L1 blockade .

Traditional Applications

Many of the kaempferol-containing plants, including those containing Kaempferol 7-O-rhamnoside, have been used in traditional systems all over the world for centuries to treat numerous conditions .

Anticancer Potential

Kaempferol and its glycoside, Kaempferol 7-O-rhamnoside, have been studied for their anticancer potential. They have been found to exhibit anticarcinogenic effects .

Mechanism of Action

Target of Action

Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .

Mode of Action

Kaempferol 7-O-rhamnoside interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .

Biochemical Pathways

The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .

Pharmacokinetics

It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion

Result of Action

The molecular and cellular effects of Kaempferol 7-O-rhamnoside’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .

Action Environment

The action, efficacy, and stability of Kaempferol 7-O-rhamnoside can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes

Safety and Hazards

While specific safety and hazards information for Kaempferol-7-rhamnoside is not available, general precautions for similar compounds include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOUCSPWAGQND-GKLNBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174034
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol-7-rhamnoside

CAS RN

20196-89-8
Record name Kaempferol-7-O-α-L-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-7-RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferol-7-rhamnoside
Reactant of Route 2
Kaempferol-7-rhamnoside
Reactant of Route 3
Kaempferol-7-rhamnoside
Reactant of Route 4
Kaempferol-7-rhamnoside
Reactant of Route 5
Kaempferol-7-rhamnoside
Reactant of Route 6
Kaempferol-7-rhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.